4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound featuring a pyrrolo[3,4-c]pyrazol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes under catalytic conditions . The reaction conditions often include the use of sodium acetate as a catalyst at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be mediated through the activation of autophagy proteins and induction of p53-mediated apoptosis . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H33N3O4 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-(3-ethoxy-4-pentoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O4/c1-4-7-10-16-34-21-14-13-18(17-22(21)33-6-3)26-23-24(19-11-8-9-12-20(19)31)28-29-25(23)27(32)30(26)15-5-2/h8-9,11-14,17,26,31H,4-7,10,15-16H2,1-3H3,(H,28,29) |
InChI Key |
MIFJNCJJXYWCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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